molecular formula C19H14FN3O4 B2680659 N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-44-6

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2680659
CAS No.: 899970-44-6
M. Wt: 367.336
InChI Key: STGITHSWRCFQRA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound based on a 6-oxo-1,6-dihydropyridine-3-carboxamide core scaffold, designed for research and development purposes. Compounds within this chemical class have been identified in scientific literature for their potential in medicinal chemistry research, particularly as building blocks for investigating enzyme inhibition . Specifically, analogues featuring the 6-oxo-1,6-dihydropyridine core have been explored as inhibitors of kinases like JNK2, which plays a critical role in the NF-κB/MAPK signaling pathway implicated in inflammatory diseases . The structural motif is also featured in research targeting central nervous system (CNS) disorders, with some dihydropyridine derivatives being investigated as potential β-secretase (BACE-1) inhibitors for Alzheimer's disease research . The molecular structure incorporates a 2-fluorophenyl group on the carboxamide nitrogen and a 3-nitrobenzyl substituent on the pyridine nitrogen, which may be optimized to modulate the compound's physicochemical properties and binding affinity for specific biological targets. This product is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-16-6-1-2-7-17(16)21-19(25)14-8-9-18(24)22(12-14)11-13-4-3-5-15(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGITHSWRCFQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the dihydropyridine ring can produce a pyridine derivative.

Scientific Research Applications

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new drugs for treating various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions that modulate the compound’s activity. The dihydropyridine ring can interact with biological membranes, affecting the compound’s distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The following table summarizes key structural differences between the target compound and similar analogs:

Compound Name / ID Substituents (R1, R2) Molecular Formula Notable Features CAS / Source
Target Compound R1: 3-Nitrobenzyl; R2: 2-fluorophenyl C19H14FN3O4 Strong electron-withdrawing nitro group; fluorine enhances stability Not specified
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide () R1: 3-Trifluoromethylbenzyl; R2: Phenyl C20H14ClF3N2O2 Trifluoromethyl (lipophilic, electron-withdrawing); chlorine substituent 338782-67-5
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide () R1: 2-Fluorobenzyl; R2: 3-chloro-4-fluorophenyl C19H13ClF2N2O2 Dual halogen (Cl, F) substitution; ortho-fluorine on benzyl 946230-84-8
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (, Compound 8) R1: Benzyl; R2: 3-Cyclopropylcarbamoylphenyl C23H22N3O3 Cyclopropylcarbamoyl (hydrogen-bond donor); no nitro/halogen groups Not specified

Functional Group Analysis

Nitro (NO₂) vs. Trifluoromethyl (CF₃) Groups

The target compound’s 3-nitrobenzyl group contrasts with the 3-trifluoromethylbenzyl group in .

Halogen Substitution Patterns
  • The target’s 2-fluorophenyl group is structurally simpler than ’s 3-chloro-4-fluorophenyl. The latter’s dual halogens may improve target binding via hydrophobic interactions but increase molecular weight and steric hindrance .
Carboxamide Linkers

The cyclopropylcarbamoyl group in (Compound 8) introduces hydrogen-bonding capability absent in the target compound. This modification might enhance solubility but reduce membrane permeability compared to halogenated analogs .

Biological Activity

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine (DHP) class. DHPs are known for their diverse biological activities, including modulation of calcium channels and potential antimicrobial properties. This article provides an in-depth exploration of the biological activity of this specific compound, focusing on its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FN3O4C_{19}H_{14}FN_{3}O_{4} with a molecular weight of 367.3 g/mol. The structure features:

  • A dihydropyridine ring with a carbonyl group at the 6th position.
  • A carboxamide group at the 3rd position.
  • Substituents including a 2-fluorophenyl group and a 3-nitrobenzyl group at the nitrogen atom in the 1st position.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Calcium Channel Modulation : DHPs are traditionally known for their role as calcium channel blockers, which can influence cardiovascular functions by reducing calcium influx in cardiac and smooth muscle cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Antimicrobial Evaluation

A study examined the antimicrobial efficacy of related DHP compounds, revealing significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties. The study also noted that some derivatives demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Research into the SAR of DHPs has shown that modifications to the substituents on the dihydropyridine ring can significantly affect biological activity. For instance:

  • The presence of electron-withdrawing groups (like nitro) tends to enhance antimicrobial activity.
  • Variations in the aromatic substituents can influence both potency and selectivity for specific biological targets.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .
  • Biofilm Formation Inhibition : Another study highlighted that specific DHP derivatives could significantly reduce biofilm formation in Staphylococcus aureus, showcasing their potential in treating biofilm-associated infections .

Data Summary Table

PropertyValue
Molecular FormulaC19H14FN3O4C_{19}H_{14}FN_{3}O_{4}
Molecular Weight367.3 g/mol
Antimicrobial MIC Range0.22 - 0.25 μg/mL
Cytotoxicity IC50> 60 μM
Biofilm Reduction %Significant compared to controls

Q & A

Q. What are the optimized synthetic routes for N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including carboxamide coupling and nitrobenzyl group introduction. Key steps include:

  • Coupling Reactions : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in anhydrous DMF to form the carboxamide bond .
  • Nitrobenzyl Substitution : Reaction of 3-nitrobenzyl bromide with the dihydropyridine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, EtOAc/petroleum ether gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
    Critical Parameters :
  • Moisture-sensitive steps require anhydrous solvents and inert atmospheres.
  • Temperature control during nitrobenzyl substitution avoids side reactions like nitro group reduction .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the 2-fluorophenyl (δ 7.2–7.8 ppm, aromatic protons), 3-nitrobenzyl (δ 4.8 ppm for CH₂), and dihydropyridine (δ 5.5–6.2 ppm for enol protons) moieties .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar conformation of the dihydropyridine ring and the spatial orientation of substituents, critical for validating stereoelectronic effects .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric agreement (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-nitrobenzyl and 2-fluorophenyl substituents on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace 3-nitrobenzyl with 4-cyanobenzyl or 2-chlorobenzyl groups to assess nitro’s role in electron-withdrawing effects. Similarly, substitute 2-fluorophenyl with 2-chlorophenyl or unsubstituted phenyl to probe fluorine’s contribution to binding .
  • Biological Assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence-based activity assays. For example, measure IC₅₀ values in Trypanosoma cruzi proteasome inhibition assays to correlate substituent effects with potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions, focusing on nitrobenzyl’s hydrogen bonding with catalytic residues .

Q. What strategies address conflicting data in biological activity assays for this compound across different research studies?

Methodological Answer:

  • Assay Standardization : Use a reference inhibitor (e.g., bortezomib for proteasome inhibition) as an internal control to normalize inter-lab variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to identify assay-specific interference from the nitro group’s redox sensitivity .

Q. What methodologies are recommended for assessing the metabolic stability and in vivo pharmacokinetics of this carboxamide derivative?

Methodological Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
  • Pharmacokinetic Profiling : Administer intravenously and orally to rodent models, followed by serial blood sampling. Key parameters include AUC (area under the curve), Cₘₐₓ, and bioavailability .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, nitro reduction) and phase II (glucuronidation) metabolites .

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